molecular formula C19H18BrN3O2S2 B2389658 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 380453-42-9

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No. B2389658
M. Wt: 464.4
InChI Key: DOKCNZOBEYCDAS-UHFFFAOYSA-N
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Description

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C19H18BrN3O2S2 and its molecular weight is 464.4. The purity is usually 95%.
BenchChem offers high-quality 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide' involves the synthesis of the intermediate compounds followed by the final coupling reaction to obtain the target compound.

Starting Materials
4-bromophenylacetic acid, thiophene-2-carboxylic acid, ethyl acetoacetate, allyl bromide, bromine, sodium hydride, triethylamine, N,N-dimethylformamide, acetic anhydride, sodium bicarbonate, hydrochloric acid, sodium hydroxide, diethyl ether, methanol, wate

Reaction
Step 1: Synthesis of 3-allyl-6-ethyl-4-hydroxythieno[2,3-d]pyrimidine, React thiophene-2-carboxylic acid with ethyl acetoacetate in the presence of sodium hydride and acetic anhydride to obtain ethyl 2-(thiophen-2-yl)-3-oxobutanoate., React ethyl 2-(thiophen-2-yl)-3-oxobutanoate with bromine and sodium hydroxide to obtain 3-bromo-6-ethyl-4-hydroxythieno[2,3-d]pyrimidine., React 3-bromo-6-ethyl-4-hydroxythieno[2,3-d]pyrimidine with allyl bromide in the presence of potassium carbonate and N,N-dimethylformamide to obtain 3-allyl-6-ethyl-4-hydroxythieno[2,3-d]pyrimidine., Step 2: Synthesis of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid, React 3-allyl-6-ethyl-4-hydroxythieno[2,3-d]pyrimidine with acetic anhydride and triethylamine to obtain 2-(3-allyl-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)acetic acid., React 2-(3-allyl-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)acetic acid with thionyl chloride and triethylamine to obtain 2-(3-allyl-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)acetyl chloride., React 2-(3-allyl-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)acetyl chloride with sodium hydrosulfide in the presence of triethylamine and N,N-dimethylformamide to obtain 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid., Step 3: Synthesis of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide, React 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid with 4-bromophenylacetic acid in the presence of sodium bicarbonate and N,N-dimethylformamide to obtain 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide.

properties

IUPAC Name

N-(4-bromophenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S2/c1-3-9-23-18(25)15-10-14(4-2)27-17(15)22-19(23)26-11-16(24)21-13-7-5-12(20)6-8-13/h3,5-8,10H,1,4,9,11H2,2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKCNZOBEYCDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide

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